4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a nicotinoylpiperidinyl moiety, and a benzenesulfonamide structure
Mechanism of Action
Target of Action
Similar compounds have shown anticancer activity against various cell lines , suggesting that this compound might also target cancer cells.
Mode of Action
It is known that similar compounds can induce apoptosis in cancer cells
Biochemical Pathways
Given the potential anticancer activity of similar compounds , it is possible that this compound could affect pathways related to cell proliferation and survival.
Pharmacokinetics
Similar compounds have been found to undergo first-phase oxidation reactions in human liver microsomes , which could impact their bioavailability.
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-(1-nicotinoylpiperidin-4-yl)methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylbenzenesulfonamide: Similar structure but lacks the nicotinoylpiperidinyl moiety.
N-(1-nicotinoylpiperidin-4-yl)methylamine: Contains the nicotinoylpiperidinyl moiety but lacks the benzenesulfonamide structure.
Uniqueness
4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its structural components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-chloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-3-5-17(6-4-16)26(24,25)21-12-14-7-10-22(11-8-14)18(23)15-2-1-9-20-13-15/h1-6,9,13-14,21H,7-8,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKKHDRSWTXZEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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